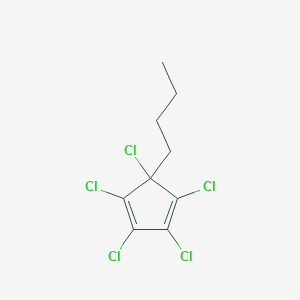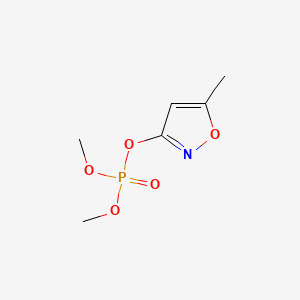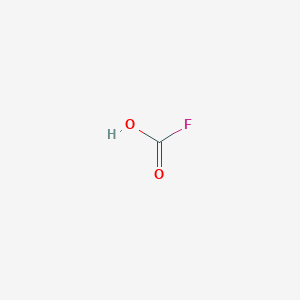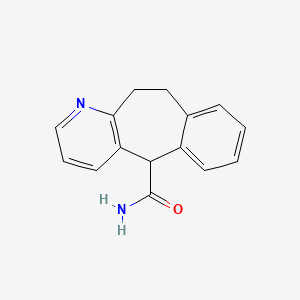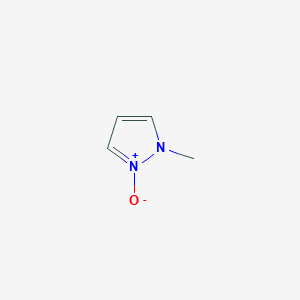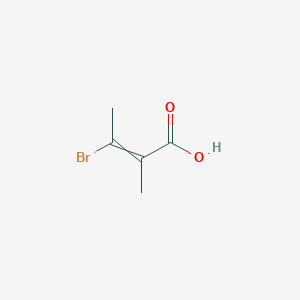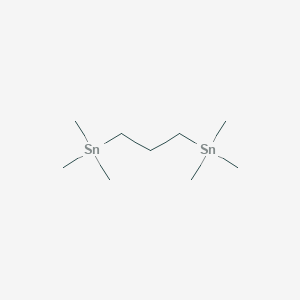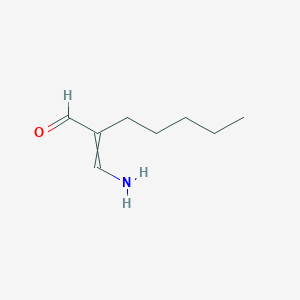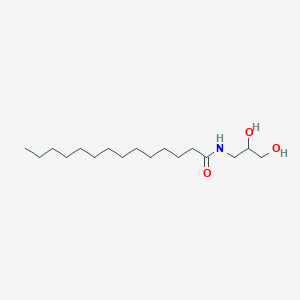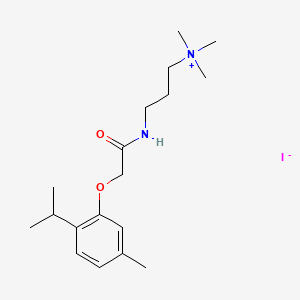
Ammonium, (3-(2-(thymyloxy)acetamido)propyl)trimethyl-, iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ammonium, (3-(2-(thymyloxy)acetamido)propyl)trimethyl-, iodide is a quaternary ammonium compound It is characterized by the presence of a thymyloxy group attached to an acetamido moiety, which is further linked to a propyl chain bearing a trimethylammonium group The iodide ion serves as the counterion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, (3-(2-(thymyloxy)acetamido)propyl)trimethyl-, iodide typically involves the following steps:
Formation of Thymyloxyacetamide: Thymol is reacted with chloroacetic acid to form thymyloxyacetic acid. This intermediate is then converted to thymyloxyacetamide by reacting with ammonia or an amine.
Quaternization: The thymyloxyacetamide is then reacted with 3-chloropropyltrimethylammonium iodide under basic conditions to form the desired quaternary ammonium compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
Ammonium, (3-(2-(thymyloxy)acetamido)propyl)trimethyl-, iodide undergoes various chemical reactions, including:
Substitution Reactions: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the thymyloxy group.
Common Reagents and Conditions
Nucleophiles: Such as hydroxide ions, can react with the quaternary ammonium group.
Oxidizing Agents: Such as hydrogen peroxide, can oxidize the thymyloxy group.
Reducing Agents: Such as sodium borohydride, can reduce the thymyloxy group.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted ammonium compounds can be formed.
Oxidation Products: Oxidation of the thymyloxy group can lead to the formation of corresponding ketones or aldehydes.
Reduction Products: Reduction of the thymyloxy group can yield alcohols.
科学的研究の応用
Ammonium, (3-(2-(thymyloxy)acetamido)propyl)trimethyl-, iodide has several scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in studies involving cell membrane interactions due to its quaternary ammonium structure.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Utilized in the formulation of disinfectants and sanitizers.
作用機序
The mechanism of action of Ammonium, (3-(2-(thymyloxy)acetamido)propyl)trimethyl-, iodide involves its interaction with cell membranes. The quaternary ammonium group disrupts the lipid bilayer, leading to cell lysis. This compound can also interact with proteins and enzymes, inhibiting their function. The thymyloxy group may contribute to its antimicrobial activity by generating reactive oxygen species upon oxidation.
類似化合物との比較
Similar Compounds
Benzalkonium Chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium Bromide: Used as a surfactant and antimicrobial agent.
Dodecyltrimethylammonium Chloride: Known for its surfactant properties.
Uniqueness
Ammonium, (3-(2-(thymyloxy)acetamido)propyl)trimethyl-, iodide is unique due to the presence of the thymyloxy group, which imparts additional antimicrobial properties and potential for generating reactive oxygen species. This makes it particularly effective in applications requiring strong antimicrobial activity.
特性
CAS番号 |
32305-19-4 |
|---|---|
分子式 |
C18H31IN2O2 |
分子量 |
434.4 g/mol |
IUPAC名 |
trimethyl-[3-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]amino]propyl]azanium;iodide |
InChI |
InChI=1S/C18H30N2O2.HI/c1-14(2)16-9-8-15(3)12-17(16)22-13-18(21)19-10-7-11-20(4,5)6;/h8-9,12,14H,7,10-11,13H2,1-6H3;1H |
InChIキー |
NKDUMTHNWWHYRH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NCCC[N+](C)(C)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


